molecular formula C16H14ClN5NaO6PS2 B12363735 Rp-8-pCPT-cGMPS (sodium)

Rp-8-pCPT-cGMPS (sodium)

Cat. No.: B12363735
M. Wt: 525.9 g/mol
InChI Key: JERAACMSJYSCBY-OZOPYAHTSA-M
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Description

Rp-8-pCPT-cGMPS (sodium) is a cyclic guanosine monophosphate (cGMP) analog that acts as a competitive inhibitor of cGMP-dependent protein kinases (cGKs). It is known for its high selectivity and potency in inhibiting cGKs, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rp-8-pCPT-cGMPS (sodium) involves the introduction of a p-chlorophenylthio group at the 8-position of the guanosine moiety. This modification enhances the compound’s lipophilicity and membrane permeability. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production methods for Rp-8-pCPT-cGMPS (sodium) are not widely documented, as it is primarily used for research purposes. the synthesis generally follows the same principles as laboratory-scale preparation, with optimization for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Rp-8-pCPT-cGMPS (sodium) primarily undergoes substitution reactions due to the presence of the p-chlorophenylthio group. It is resistant to hydrolysis by cyclic nucleotide phosphodiesterases, making it stable under physiological conditions .

Common Reagents and Conditions

    p-Chlorophenylthiol, guanosine derivatives, phosphorylating agents.

    Conditions: Mild to moderate temperatures, aqueous or organic solvents, and controlled pH levels.

Major Products

The major product of these reactions is the cyclic phosphate ester of Rp-8-pCPT-cGMPS (sodium), which retains its inhibitory properties against cGKs .

Scientific Research Applications

Mechanism of Action

Rp-8-pCPT-cGMPS (sodium) exerts its effects by competitively inhibiting cGMP-dependent protein kinases (cGKs). The p-chlorophenylthio group at the 8-position enhances its affinity for cGKs, allowing it to effectively block the activation of these kinases. This inhibition disrupts the downstream signaling pathways regulated by cGMP, affecting various physiological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H14ClN5NaO6PS2

Molecular Weight

525.9 g/mol

IUPAC Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one

InChI

InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1/t8-,10-,11-,14-,29?;/m1./s1

InChI Key

JERAACMSJYSCBY-OZOPYAHTSA-M

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[S-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[S-].[Na+]

Origin of Product

United States

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